molecular formula C18H18BrNO4 B2611845 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(2-phenylethyl)acetamide CAS No. 832674-15-4

2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(2-phenylethyl)acetamide

Cat. No. B2611845
CAS RN: 832674-15-4
M. Wt: 392.249
InChI Key: OCWYVTADYTYNGZ-UHFFFAOYSA-N
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Description

2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(2-phenylethyl)acetamide, also known as BFA, is a chemical compound that has been widely used in scientific research. BFA is a potent inhibitor of protein trafficking and has been shown to have a significant impact on cellular processes. In

Mechanism of Action

2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(2-phenylethyl)acetamide inhibits the function of the Golgi apparatus by binding to a protein called ADP-ribosylation factor (ARF). ARF is a small GTPase that regulates the formation of transport vesicles in the Golgi apparatus. This compound binds to ARF and prevents it from interacting with other proteins, which disrupts the formation of transport vesicles and inhibits the function of the Golgi apparatus.
Biochemical and Physiological Effects
This compound has been shown to have a significant impact on cellular processes. By inhibiting the function of the Golgi apparatus, this compound can disrupt the processing and sorting of proteins, which can lead to a range of biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, inhibit the replication of viruses, and affect the secretion of hormones.

Advantages and Limitations for Lab Experiments

2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(2-phenylethyl)acetamide is a potent inhibitor of protein trafficking and has been widely used in scientific research. One of the advantages of using this compound is that it can be used to study the trafficking of proteins in cells. However, there are also limitations to using this compound. This compound can be toxic to cells at high concentrations, which can limit its use in some experiments. Additionally, this compound can inhibit the function of other cellular processes, which can complicate the interpretation of experimental results.

Future Directions

There are many potential future directions for research involving 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(2-phenylethyl)acetamide. One area of research is the development of new inhibitors of protein trafficking that are more specific and less toxic than this compound. Another area of research is the use of this compound in combination with other drugs to enhance their effectiveness. Additionally, this compound can be used to study the trafficking of proteins in disease states, which can lead to the development of new therapies for a range of diseases.

Synthesis Methods

The synthesis of 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(2-phenylethyl)acetamide involves the reaction of 2-bromo-4-formyl-6-methoxyphenol with N-(2-phenylethyl)acetamide in the presence of a base. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the amount of base used.

Scientific Research Applications

2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(2-phenylethyl)acetamide has been widely used in scientific research to study the cellular processes involved in protein trafficking. This compound has been shown to inhibit the function of the Golgi apparatus, which is responsible for the processing and sorting of proteins. By inhibiting the function of the Golgi apparatus, this compound can be used to study the trafficking of proteins in cells.

properties

IUPAC Name

2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO4/c1-23-16-10-14(11-21)9-15(19)18(16)24-12-17(22)20-8-7-13-5-3-2-4-6-13/h2-6,9-11H,7-8,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCWYVTADYTYNGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)Br)OCC(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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